

In-Depth Technical Guide: (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-1-Methoxy-2-propanol

Cat. No.: B1353307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propanol is a chiral solvent and a valuable building block in asymmetric synthesis. Its stereospecific properties are of significant interest in the pharmaceutical and chemical industries for the development of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical identity, properties, a detailed experimental protocol for its synthesis via enzymatic kinetic resolution, and a typical workflow for its quality control.

Chemical Identity and Properties

(S)-(+)-1-Methoxy-2-propanol is the (S)-enantiomer of the more common racemic mixture, 1-methoxy-2-propanol. Its chirality makes it a crucial starting material or intermediate in the synthesis of complex, stereospecific molecules.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
CAS Number	26550-55-0[1]
Synonyms	(S)-(+)-Propylene glycol 1-methyl ether[1]

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ O ₂	
Molecular Weight	90.12 g/mol	
Appearance	Colorless liquid	
Optical Activity	[α] _{20/D} +22±2°, c = 10% in chloroform	[1]
Density	0.921 g/mL at 20 °C	[1]
Refractive Index	n _{20/D} 1.403	[1]
Boiling Point	118-119 °C	
Solubility	Miscible with water and many organic solvents.	

Experimental Protocols: Synthesis via Lipase-Catalyzed Kinetic Resolution

The enantioselective synthesis of **(S)-(+)-1-Methoxy-2-propanol** can be effectively achieved through the kinetic resolution of its racemic mixture using a lipase. This biocatalytic method offers high enantioselectivity under mild reaction conditions.[\[2\]](#)

Principle:

Lipases, as chiral catalysts, preferentially acylate one enantiomer of the racemic 1-methoxy-2-propanol at a much faster rate than the other. This results in the formation of an enantioenriched ester from the faster-reacting enantiomer (typically the (R)-enantiomer), leaving the unreacted alcohol enriched in the desired (S)-enantiomer. The separation of the enantioenriched (S)-alcohol from the (R)-ester is then performed chromatographically.

Materials:

- Racemic 1-methoxy-2-propanol

- Immobilized lipase (e.g., *Candida antarctica* lipase B, CALB)
- Acyl donor (e.g., vinyl acetate)
- Anhydrous organic solvent (e.g., hexane)
- Phosphate buffer (for aqueous systems, if applicable)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Reaction Setup: To a clean, dry reaction vessel, add racemic 1-methoxy-2-propanol (1 equivalent).
- Add an anhydrous organic solvent, such as hexane, to achieve a substrate concentration of 0.1-0.5 M.
- Add the immobilized lipase, typically 10-20% by weight of the substrate.
- Initiate the reaction by adding the acyl donor, vinyl acetate (approximately 0.5-0.6 equivalents to achieve around 50% conversion).
- Stir the reaction mixture at a constant temperature, typically between 30-40°C.
- Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
- Reaction Termination: Once the conversion reaches approximately 50% and the desired enantiomeric excess for the (S)-alcohol is achieved, terminate the reaction by filtering off the immobilized lipase. The enzyme can be washed with the solvent and potentially reused.
- Work-up and Purification:

- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- The resulting mixture contains the enantioenriched **(S)-(+)-1-methoxy-2-propanol** and the acylated (R)-enantiomer.
- Separate these two components using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Characterization: Collect the fractions containing the purified **(S)-(+)-1-methoxy-2-propanol** and confirm its identity and enantiomeric purity using analytical techniques such as NMR, chiral GC/HPLC, and polarimetry.

Applications in Pharmaceutical Synthesis

(S)-(+)-1-Methoxy-2-propanol serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its defined stereochemistry is transferred to the final drug molecule, which is often crucial for its therapeutic efficacy and safety profile. For example, it can be used as a reactant in the preparation of:

- Thiazolopyridine urea derivatives: These compounds have been investigated for their potential as antitubercular agents.
- Quinazoline derivatives: Certain quinazoline derivatives are being explored as potential inhibitors of EGFR/HER-2 tyrosine kinases in cancer therapy.[\[1\]](#)

The use of enantiomerically pure starting materials like **(S)-(+)-1-Methoxy-2-propanol** is a fundamental strategy in modern drug development to avoid the complications associated with racemic drugs, where one enantiomer may be inactive or even cause undesirable side effects.

Experimental Workflow and Quality Control

The following diagram illustrates a typical workflow for the synthesis and quality control of **(S)-(+)-1-Methoxy-2-propanol**, ensuring its suitability for use in pharmaceutical applications.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Quality Control.

This workflow ensures that the final product not only has high chemical purity but also meets the stringent requirements for enantiomeric excess necessary for its application in the

synthesis of chiral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (S)-(+)-1-Methoxy-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353307#s-1-methoxy-2-propanol-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com